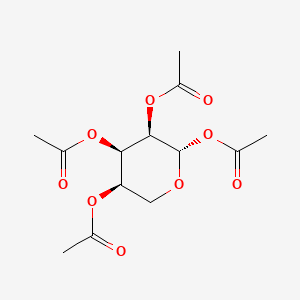

Tetra-O-acetyl-beta-D-ribopyranose

Übersicht

Beschreibung

Tetra-O-acetyl-beta-D-ribopyranose: is a derivative of ribose, a naturally occurring sugar. This compound is characterized by the acetylation of all four hydroxyl groups on the ribopyranose ring, resulting in a molecule with the chemical formula C13H18O9 . It is commonly used in organic synthesis and biochemical research due to its stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tetra-O-acetyl-beta-D-ribopyranose is typically synthesized through the acetylation of beta-D-ribopyranose. The process involves the reaction of beta-D-ribopyranose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation of the hydroxyl groups.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar acetylation process but on a larger scale. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise control over temperature and reaction time.

Analyse Chemischer Reaktionen

Types of Reactions:

Hydrolysis: Tetra-O-acetyl-beta-D-ribopyranose can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the removal of acetyl groups and the formation of beta-D-ribopyranose.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride, leading to the formation of partially or fully deacetylated products.

Substitution: It can participate in nucleophilic substitution reactions where the acetyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed:

Hydrolysis: Beta-D-ribopyranose.

Reduction: Partially or fully deacetylated ribopyranose derivatives.

Substitution: Various substituted ribopyranose derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1,2,3,4-Tetra-O-acetyl-β-D-ribopyranose is a derivative of β-D-ribopyranose with four acetyl groups attached. It is a key compound in carbohydrate chemistry . This compound is utilized in various fields, including carbohydrate chemistry, biotechnology, the food industry, cosmetics, and research and development .

Applications

S,3

R,4

R,5

R-Tetrahydro-2

H-pyran-2,3,4,5-tetrayltetraacetate's applications are as follows:

- Carbohydrate Chemistry 1,2,3,4-Tetra-O-acetyl-b-D-ribopyranose is a key intermediate in synthesizing various glycosides and nucleosides, making it essential for researchers developing new pharmaceuticals .

- Biotechnology It is used in the production of modified ribonucleic acids (RNAs), which are crucial for gene therapy and RNA-based vaccines, providing a foundation for innovative treatments .

- Food Industry The compound can be employed as a flavoring agent or sweetener due to its sugar-like properties, enhancing the taste profile of various food products .

- Cosmetics Its moisturizing properties make it a valuable ingredient in skincare formulations, promoting hydration and improving skin texture .

- Research and Development It is often used in academic and industrial labs for studying carbohydrate interactions and modifications, aiding in the advancement of material sciences .

Case Studies

- Enzymatic Hydrolysis Tetra-O-acetyl-β-D-ribopyranose can undergo hydrolysis catalyzed by hydrolytic enzymes, with esterase from rabbit serum, porcine pancreatic lipase, and porcine liver esterase yielding the best results . Regioselective enzymatic deacetylation can produce 2,3,4-tri-O-acetyl-β-D-ribopyranose as the main product .

- Levovirin Production 1,2,3,4-Tetra-O-acetyl-β-D-ribopyranose can be converted to an intermediate for levovirin, an antiviral drug . It was discovered that α-1,2,3,5-tetra-O-acetyl-L-ribofuranose can be converted to the compound of Formula IV which is an intermediate for levovirin . Any mixture of the compound of Formula II-A and II-B can be converted to levovirin easily without separation, which allows levovirin to be easily and cheaply produced from L-ribose .

Wirkmechanismus

The mechanism of action of Tetra-O-acetyl-beta-D-ribopyranose involves its role as a protected form of beta-D-ribopyranose. The acetyl groups protect the hydroxyl groups from unwanted reactions, allowing for selective deprotection and functionalization in subsequent steps. This compound interacts with enzymes and other molecular targets involved in carbohydrate metabolism and glycosylation pathways.

Vergleich Mit ähnlichen Verbindungen

Tetra-O-acetyl-alpha-D-ribopyranose: Similar in structure but with the alpha configuration of the ribopyranose ring.

Tetra-O-acetyl-beta-D-glucopyranose: Another acetylated sugar derivative with a glucose backbone.

Tetra-O-acetyl-beta-D-xylopyranose: An acetylated derivative of xylose.

Uniqueness: Tetra-O-acetyl-beta-D-ribopyranose is unique due to its specific configuration and the presence of acetyl groups on all four hydroxyl groups. This makes it particularly useful in synthetic chemistry for protecting hydroxyl groups and in biological research for studying carbohydrate-related processes.

Biologische Aktivität

Tetra-O-acetyl-beta-D-ribopyranose (TAR) is a derivative of ribose, a sugar that plays a crucial role in various biological processes. This article explores the biological activity of TAR, its applications in biochemical research, and its significance as a precursor for biologically active molecules.

Chemical Structure and Properties

TAR is characterized by the following chemical structure:

- Molecular Formula : CHO

- Molecular Weight : 318.28 g/mol

- Appearance : White crystalline solid

- Melting Point : Approximately 110 °C

The acetyl groups in TAR enhance its solubility and reactivity, making it a versatile compound in carbohydrate chemistry.

Precursor for Biologically Active Molecules

TAR serves as an important precursor in the synthesis of various biologically active molecules, including:

- Nucleotides : Essential for energy transfer (e.g., ATP) and genetic information storage (DNA and RNA).

- Glycosides : Compounds formed from the reaction of sugars with other molecules, influencing various biological functions.

The synthesis pathway can be summarized as follows:

This reaction highlights how TAR is derived from D-ribose through acetylation, which modifies its chemical properties for further reactions.

Carbohydrate-Protein Interactions

TAR is utilized to study carbohydrate-protein interactions, which are crucial for cellular recognition and signaling. By attaching fluorescent tags to TAR, researchers can monitor its binding to specific proteins. This approach aids in understanding the mechanisms underlying cellular processes such as:

- Cellular signaling

- Immune responses

- Pathogen recognition

Such studies are vital for developing therapeutic strategies targeting carbohydrate-binding proteins .

RNA Modifications

In addition to its role in protein interactions, TAR can be incorporated into synthetic RNA molecules to investigate the effects of sugar modifications on RNA structure and function. This research is significant for understanding post-transcriptional modifications that influence RNA stability and activity .

Study 1: Synthesis and Characterization of TAR Derivatives

A study focused on synthesizing various derivatives of TAR to explore their biological activities. The derivatives were characterized using NMR spectroscopy and mass spectrometry. The findings indicated that specific modifications to the acetyl groups influenced the binding affinity of these compounds to target proteins .

Study 2: Carbohydrate Arrays for Protein Interaction Studies

Another research project employed carbohydrate microarrays containing TAR to screen for interactions with a panel of lectins. The results demonstrated that certain configurations of TAR exhibited enhanced binding properties, providing insights into designing more effective glycan-based therapeutics .

Summary Table of Biological Activities

| Biological Activity | Description |

|---|---|

| Precursor for Nucleotides | Essential for ATP synthesis and genetic material formation. |

| Protein Binding Studies | Used to elucidate carbohydrate-protein interactions critical for signaling pathways. |

| RNA Modification Research | Investigates the impact of sugar modifications on RNA stability and function. |

| Synthesis of Glycosides | Facilitates the creation of glycosides with potential therapeutic applications. |

Eigenschaften

IUPAC Name |

(4,5,6-triacetyloxyoxan-3-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O9/c1-6(14)19-10-5-18-13(22-9(4)17)12(21-8(3)16)11(10)20-7(2)15/h10-13H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJOQJPYNENPSSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4049-34-7, 4049-33-6 | |

| Record name | Ribopyranose, .beta.-D- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Xylopyranose, .beta.-D- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.